molecular formula C12H21Cl2N3O2S B13506548 2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride

2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride

Katalognummer: B13506548
Molekulargewicht: 342.3 g/mol
InChI-Schlüssel: YBTUOVBVNIQYKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride is a chemical compound with the molecular formula C12H19N3O2S.2HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzenesulfonyl group attached to a piperazine ring, which is further connected to an ethan-1-amine group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride typically involves the reaction of benzenesulfonyl chloride with piperazine, followed by the addition of ethan-1-amine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is often obtained as a dihydrochloride salt to enhance its stability and solubility.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. The piperazine ring can interact with various receptors, modulating their function and leading to physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-ol: Similar structure but with an alcohol group instead of an amine.

    4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol: Contains a thiazepine ring instead of a benzenesulfonyl group.

Uniqueness

2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzenesulfonyl and piperazine groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Eigenschaften

Molekularformel

C12H21Cl2N3O2S

Molekulargewicht

342.3 g/mol

IUPAC-Name

2-[4-(benzenesulfonyl)piperazin-1-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C12H19N3O2S.2ClH/c13-6-7-14-8-10-15(11-9-14)18(16,17)12-4-2-1-3-5-12;;/h1-5H,6-11,13H2;2*1H

InChI-Schlüssel

YBTUOVBVNIQYKN-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CCN)S(=O)(=O)C2=CC=CC=C2.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.